molecular formula C22H22ClN3O3 B3857851 1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride

Cat. No.: B3857851
M. Wt: 411.9 g/mol
InChI Key: FWYKLBAZWNGJLN-MHVDTSALSA-N
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Description

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyridinium core, which is often associated with biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with benzylamine, followed by cyclization with pyridine-3-carboxylic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the pyridinium ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the pyridinium core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3.ClH/c1-27-20-10-11-21(28-2)19(13-20)14-23-24-22(26)18-9-6-12-25(16-18)15-17-7-4-3-5-8-17;/h3-14,16H,15H2,1-2H3;1H/b23-14+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYKLBAZWNGJLN-MHVDTSALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C[N+](=CC=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C[N+](=CC=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride
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